N-[(furan-2-yl)methyl]-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
Description
N-[(furan-2-yl)methyl]-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a heterocyclic compound featuring a triazoloquinoxaline core substituted with a 3-methoxyphenylsulfanyl group and an acetamide side chain linked to a furan-2-ylmethyl moiety. The compound’s design integrates a sulfanyl group, which enhances metabolic stability, and a furan ring, which may contribute to π-π stacking interactions in biological targets. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and hydrazide cyclization, as observed in analogous compounds .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4S/c1-31-15-6-4-8-17(12-15)33-22-21-26-27(14-20(29)24-13-16-7-5-11-32-16)23(30)28(21)19-10-3-2-9-18(19)25-22/h2-12H,13-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLVNMAEBBYAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a furan moiety and a triazole ring fused with a quinoxaline derivative. Its unique configuration may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with 1,2,4-triazole scaffolds exhibit a range of biological activities. The specific compound has been investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
- Mechanism of Action : The presence of the triazole ring is known to enhance the compound's interaction with microbial enzymes and receptors.
- In Vitro Studies : In studies conducted on various bacterial strains, the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics like vancomycin.
- Escherichia coli : Showed promising activity with MIC values comparable to established antimicrobial agents.
| Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.125 | Vancomycin | 0.68 |
| Escherichia coli | 0.5 | Ciprofloxacin | 2.96 |
Anticancer Activity
- Cell Line Studies : The compound has been tested on various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). Results indicated that it induces apoptosis in cancer cells.
- IC50 Values : The IC50 value for A549 cells was reported at approximately 49.85 μM, indicating effective growth inhibition.
Anti-inflammatory Activity
- Inflammation Models : In animal models of inflammation, the compound exhibited significant reduction in inflammatory markers such as TNF-alpha and IL-6.
- Comparison with Standard Drugs : When compared with standard anti-inflammatory medications, the compound showed comparable efficacy with potentially fewer side effects.
Case Studies
Several studies have documented the biological activity of similar compounds within the same chemical class:
- Study on Triazole Derivatives : A review highlighted that triazole derivatives exhibit broad-spectrum antimicrobial activity and can be optimized for enhanced potency through structural modifications .
- Synthesis and Evaluation : Another study synthesized quinolone-triazole hybrids that displayed significant antibacterial properties against resistant strains .
Comparison with Similar Compounds
Structural Insights :
- Triazoloquinoxaline vs. Quinazoline: The triazoloquinoxaline core in the target compound offers a fused bicyclic system that may improve planar stacking with biological targets compared to monocyclic quinazoline derivatives .
Q & A
(Basic) What are the recommended synthetic routes for this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the triazoloquinoxaline core. Key steps include:
Quinoxaline core assembly : Cyclization of o-phenylenediamine derivatives with carbonyl reagents under acidic conditions.
Sulfanyl group introduction : Thiolation at the 4-position of the triazoloquinoxaline using 3-methoxythiophenol in the presence of a base (e.g., K₂CO₃) .
Acetamide coupling : Reaction of the intermediate with chloroacetyl chloride, followed by substitution with furfurylamine.
Optimization tip : Use anhydrous solvents (e.g., DMF) and inert atmospheres to minimize side reactions .
(Basic) Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, sulfanyl groups) and backbone integrity .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for biological assays) and monitor degradation under stress conditions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₂₃H₁₉N₅O₃S, exact mass: 469.12 g/mol) .
(Basic) What initial biological screening assays are appropriate?
Prioritize assays based on structural analogs:
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Cytotoxicity controls : Use non-cancerous cell lines (e.g., HEK293) to assess selectivity .
(Advanced) How can researchers optimize the synthetic yield?
Apply Design of Experiments (DoE) principles:
- Variables : Temperature (60–120°C), catalyst loading (e.g., Pd/C), and reaction time (12–48 hrs).
- Response surface methodology : Identify optimal conditions (e.g., 80°C, 20% catalyst, 24 hrs) to maximize yield (>65%) .
- Scale-up considerations : Use continuous-flow systems for reproducible, gram-scale synthesis .
(Advanced) What strategies resolve contradictions in reported bioactivity data?
Assay standardization : Compare results under identical conditions (e.g., serum concentration, incubation time) .
Structural analogs : Test derivatives (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to isolate substituent effects .
Meta-analysis : Cross-reference with PubChem BioAssay data to identify outliers or assay-specific biases .
(Advanced) How to investigate the mechanism of action?
Molecular docking : Screen against kinase targets (e.g., EGFR, PI3K) using AutoDock Vina to predict binding affinities .
Enzyme inhibition assays : Measure activity against purified enzymes (e.g., topoisomerase II) via fluorescence-based kits .
Transcriptomics : RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
(Advanced) What in silico methods predict physicochemical properties?
- QSAR models : Use descriptors like logP (2.8 ± 0.3) and polar surface area (110 Ų) to predict permeability and solubility .
- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule compliance) and hepatotoxicity risks .
- Molecular dynamics (MD) : Simulate stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .
(Advanced) How to design derivatives for improved pharmacokinetics?
Solubility enhancement : Introduce polar groups (e.g., hydroxyl, amine) at the furan or acetamide positions .
Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation .
In vivo validation : Use rodent models to assess oral bioavailability and plasma half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
